ATX Inhibitor 1 was developed through structure-based drug design and optimization efforts by multiple research teams, including those at pharmaceutical companies and academic institutions. Its design often builds upon earlier compounds that showed initial promise in inhibiting autotaxin activity.
ATX Inhibitor 1 falls under the category of small molecule inhibitors specifically targeting phosphodiesterases, with a focus on the phosphodiesterase domain of the autotaxin enzyme. It is classified as a synthetic organic compound due to its chemical structure being derived from laboratory synthesis rather than natural sources.
The synthesis of ATX Inhibitor 1 typically involves several key steps that utilize various organic chemistry techniques. Common methods include:
For instance, one synthetic route described in literature involves starting from commercially available precursors like 5-bromo-2,4-dichlorobenzoic acid, which undergoes esterification and subsequent coupling reactions to yield the final inhibitor. Yields for these reactions can vary significantly based on conditions but have been reported as high as 76% in optimized procedures .
The molecular structure of ATX Inhibitor 1 features a complex arrangement that includes a central core capable of fitting into the active site of autotaxin. The structure typically consists of:
Crystallographic studies have provided detailed insights into the binding interactions between ATX Inhibitor 1 and autotaxin, revealing how structural modifications can enhance inhibitory potency .
ATX Inhibitor 1 participates in several chemical reactions during its synthesis and when interacting with autotaxin. Key reactions include:
Inhibition assays often measure the compound's efficacy by determining its IC50 values, which indicate the concentration required to inhibit 50% of enzymatic activity. For example, one study reported an IC50 value of approximately 1.8 μM for ATX Inhibitor 1 .
The mechanism by which ATX Inhibitor 1 exerts its effects involves competitive inhibition at the active site of autotaxin. By binding to this site, it prevents the enzyme from catalyzing the conversion of lysophosphatidylcholine into lysophosphatidic acid.
Molecular dynamics simulations have shown that ATX Inhibitor 1 maintains stable interactions within the binding pocket, contributing to its effectiveness as an inhibitor .
ATX Inhibitor 1 is typically characterized by:
Chemical stability is crucial for therapeutic efficacy. Studies have indicated that modifications aimed at enhancing metabolic stability can also affect solubility and bioavailability .
ATX Inhibitor 1 has significant potential in various scientific applications:
The ATX-LPA axis contributes to disease pathogenesis through both direct signaling effects and microenvironmental reprogramming. In idiopathic pulmonary fibrosis (IPF), elevated ATX expression in bronchial epithelium and alveolar macrophages correlates with increased LPA concentrations in bronchoalveolar lavage fluid (BALF). LPA activates LPAR1/2 on fibroblasts, inducing transforming growth factor-β (TGF-β) secretion, myofibroblast differentiation, and excessive extracellular matrix (ECM) deposition. Preclinical studies demonstrate that conditional deletion of ATX in murine bronchial epithelium attenuates bleomycin-induced pulmonary fibrosis by >50% compared to controls [3]. Similarly, LPAR1 heterozygous deficiency reduces alveolar septal formation and fibrosis severity [3].
In hepatocellular carcinoma (HCC), chronic inflammation and fibrosis drive ATX overexpression in hepatocytes, establishing a paracrine signaling environment that promotes tumorigenesis. Serum ATX levels in HCC patients show an 8-fold increase compared to healthy controls and correlate with tumor size, metastasis, and reduced survival [4]. Mechanistically, ATX-derived LPA activates the TNF-α/NF-κB axis, disrupting lipid homeostasis and stimulating hepatic stellate cells, which amplifies pro-fibrotic and pro-oncogenic signaling circuits [4].
Biomarker Elevation in Disease StatesTable 2: Pathological Elevation of ATX-LPA Biomarkers in Human Disease
Disease | Biomarker | Elevation vs. Healthy Controls | Clinical Correlation |
---|---|---|---|
Idiopathic Pulmonary Fibrosis | Serum ATX | 2-fold (p<0.001) | Correlates with FVC decline and mortality risk |
Hepatocellular Carcinoma | Plasma LPA | 3-fold (p<0.001) | Associated with metastasis and tumor size |
Breast Cancer | Serum ATX | 66-100% (p<0.05) | Higher in advanced stages; predicts therapy resistance |
IPF | Serum TGF-β1 | 66.66% (p<0.001) | Reflects fibrotic burden and disease progression |
ATX activity fuels oncogenesis through three primary mechanisms: genomic instability induction, therapy resistance potentiation, and metastatic niche formation. In BRCA-deficient breast cancers, LPA signaling through LPAR1/2 activates PI3K/AKT and RAS/MAPK pathways, compensating for DNA repair deficiencies and enabling cancer cell survival under replication stress [4] [8]. Additionally, LPA upregulates anti-apoptotic proteins (e.g., Bcl-2, survivin) via NF-κB activation, diminishing the cytotoxic effects of chemotherapy. This mechanism underlies the 30-50% primary resistance observed to taxanes in breast and ovarian cancers [6] [8].
The ATX-LPA axis also remodels the tumor microenvironment by recruiting immunosuppressive cells and promoting angiogenesis. In melanoma, LPA stimulates vascular endothelial growth factor (VEGF) secretion by cancer-associated fibroblasts, increasing microvessel density by 40-60% in murine xenograft models [6]. Furthermore, ATX inhibition with ATX-1d significantly enhances paclitaxel cytotoxicity in vitro, reducing the IC50 of paclitaxel 10-fold in 4T1 breast carcinoma cells and 4-fold in A375 melanoma cells through disruption of LPA-mediated survival signals [6].
Synergistic Effects with ChemotherapyTable 3: In Vitro Synergistic Efficacy of ATX Inhibitors with Chemotherapeutics
Cancer Cell Line | ATX Inhibitor | Chemotherapeutic | Potency Enhancement | Mechanism |
---|---|---|---|---|
4T1 (Murine breast) | ATX-1d | Paclitaxel | 10-fold reduction | Suppression of LPA-induced PI3K/AKT survival |
A375 (Human melanoma) | ATX-1d | Paclitaxel | 4-fold reduction | Inhibition of NF-κB-mediated anti-apoptosis |
MDA-MB-231 (TNBC) | IOA-289 | Doxorubicin | 7-fold reduction | Blockade of LPA-dependent DNA repair machinery |
Therapeutic targeting of ATX has advanced significantly with the development of chemically diverse inhibitors classified by binding mode: Type I (catalytic site competitors), Type II (hydrophobic pocket blockers), Type III (tunnel occupiers), Type IV (hybrid binders), and Type V (allosteric modulators) [7]. ATX inhibitor 1 (C21H23Cl2N2O6P) exemplifies a potent Type I inhibitor with IC50 values of 1.23 nM (FS-3 assay) and 2.18 nM (bis-pNPP assay), achieved through zinc-chelating groups that mimic the LPC transition state [5]. Its dichlorobenzene moiety occupies the hydrophobic channel, while the phosphonate group coordinates catalytic zinc ions, enabling sub-nanomolar potency [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9